molecular formula C9H9BrN2O4 B3258522 2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid CAS No. 305790-78-7

2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid

Cat. No.: B3258522
CAS No.: 305790-78-7
M. Wt: 289.08 g/mol
InChI Key: AFORJLZSRAFPSP-UHFFFAOYSA-N
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Description

2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid (CAS 305790-78-7) is a nitrophenyl derivative of significant interest in advanced organic synthesis and medicinal chemistry research . This compound, with a molecular formula of C9H9BrN2O4 and a molecular weight of 289.08, serves as a versatile synthetic intermediate . Its structure, featuring both bromo and nitro substituents on the aromatic ring, alongside a methylated amino acetic acid chain, makes it a valuable precursor for the construction of diverse nitrogen-containing heterocycles, which are core scaffolds in many pharmacologically active molecules . Researchers utilize related 2-nitrophenylacetic acid derivatives extensively as protective groups for primary alcohols and as key starting materials in complex natural product synthesis, such as in the route to (−)-phaitanthrin D . The presence of the bromine atom offers a strategic handle for further functionalization via cross-coupling reactions, enabling the exploration of novel chemical space. This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(5-bromo-N-methyl-2-nitroanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4/c1-11(5-9(13)14)8-4-6(10)2-3-7(8)12(15)16/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFORJLZSRAFPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=C(C=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269238
Record name N-(5-Bromo-2-nitrophenyl)-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305790-78-7
Record name N-(5-Bromo-2-nitrophenyl)-N-methylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305790-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-2-nitrophenyl)-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid typically involves the following steps:

    Nitration: The starting material, 5-bromo-2-nitroaniline, is synthesized by nitrating 5-bromoaniline using a mixture of concentrated nitric acid and sulfuric acid.

    Methylation: The nitroaniline derivative is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Glycine: The methylated product is coupled with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 2-[(5-Amino-2-nitrophenyl)(methyl)amino]acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiators are its bromo, nitro, and methylamino-acetic acid substituents. Comparisons with structurally related compounds (Table 1) reveal trends in bioactivity and physicochemical properties:

Compound Name Substituents Key Features Biological Activity (MIC, µg/mL) Reference Evidence
2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid 5-Br, 2-NO₂, 1-(methylamino-acetic acid) High electronegativity (Br, NO₂); potential H-bonding via acetic acid Not reported in evidence
2-(5-Bromo-2-nitrophenyl)acetic acid 5-Br, 2-NO₂, 1-acetic acid Lacks methylamino group; simpler structure Not reported
Compound 7l (thiazolidinone-morpholine hybrid) 4-Br-thiophene, morpholine Bromo-thiophene enhances lipophilicity; morpholine improves solubility MIC: 93.7 (E. coli)
AMINO(2-BROMO-4,5-DIMETHOXYPHENYL)ACETIC ACID 2-Br, 4,5-OCH₃, 1-amino-acetic acid Electron-donating OCH₃ groups; weaker electron withdrawal Not reported
Methyl 2-(5-bromo-2-nitrophenyl)acetate 5-Br, 2-NO₂, methyl ester Ester group increases lipophilicity vs. carboxylic acid Not reported

Impact of Substituents on Bioactivity

  • For example, bromo-substituted analogs (e.g., 7l) exhibited MIC values as low as 93.7 µg/mL against E. coli, outperforming ampicillin (125 µg/mL) .
  • Methylamino-Acetic Acid Moiety: Unlike morpholine or thiazolidinone hybrids (), the methylamino group may offer steric hindrance or alternative H-bonding sites, though its specific role requires empirical validation.
  • Positional Effects : Ortho/para-substituted chloro or bromo groups (e.g., compound 7d) showed enhanced activity against Proteus vulgaris, suggesting meta-substitution (as in the target compound) may alter target binding .

Antioxidant Potential

While the compound’s antioxidant activity is unreported, structurally similar thiazolidinone-morpholine hybrids (e.g., 7f, 7h) demonstrated 94–98% DPPH inhibition at 400 µg/mL, comparable to ascorbic acid . The nitro group’s electron-withdrawing nature may enhance radical scavenging, though competing effects (e.g., steric hindrance) require validation.

Biological Activity

2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid is a compound of significant interest due to its complex structure and potential biological activities. Characterized by the molecular formula C10H11BrN2O4C_{10}H_{11}BrN_2O_4, it contains a bromine atom, a nitro group, and an amine functional group, contributing to its reactivity and biological profile. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, interactions with biological targets, and potential applications in medicine.

Chemical Structure and Properties

The structure of this compound includes:

  • Bromine atom : Enhances the compound's reactivity.
  • Nitro group : Known for its role in biological interactions.
  • Amine functional group : Important for receptor binding and activity.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures may interact with various biological targets, including enzymes and receptors. The presence of the nitro group suggests potential antimicrobial and anticancer activities, as seen in related compounds.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
Methyl 2-(5-bromo-2-nitrophenyl)acetateC9H8BrNO4C_9H_8BrNO_4Lacks amino group; potentially less reactive
Methyl 2-(4-nitrophenyl)acetateC9H9NO4C_9H_9NO_4Different nitro position; varied biological activity
N-Methyl-4-nitroanilineC7H8N2O2C_7H_8N_2O_2No acetate group; simpler structure

Pharmacological Studies

Research has focused on the pharmacodynamics of this compound, particularly its binding affinity to biological targets. One study indicated that compounds with similar structures can interact with DNA or proteins involved in cell signaling pathways, suggesting potential therapeutic effects against various diseases.

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds demonstrated that derivatives containing nitro groups exhibited significant activity against several bacterial strains. For instance:

  • E. coli : Minimum Inhibitory Concentration (MIC) values ranged from 0.0048 to 0.0195 mg/mL.
  • Bacillus mycoides : MIC values were similarly low, indicating strong antibacterial properties.

These findings suggest that this compound may possess comparable antimicrobial efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups (like nitro) enhances reactivity, while modifications to the amine or acetate groups can significantly alter potency. For example, replacing the amine with a sulfonamide group has been shown to maintain or enhance activity at certain receptors.

Table 2: Biological Activity Metrics

CompoundTarget ReceptorEC50 (nM)Emax (%)
Compound AOX1R293100
Compound BOX2R63890
2-Bromo-Nitrophenyl Acetic AcidOX1R/OX2RTBDTBD

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves bromination of a phenolic precursor followed by introducing the methylamino-acetic acid moiety. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Bromination requires 0–5°C to minimize side reactions, while amide coupling may need 50–60°C.
  • Catalysts : Use coupling agents like EDC/HOBt for efficient amide bond formation.
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves nitro and bromo byproducts .
    • Yield Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents for brominating agents) and inert atmosphere to suppress oxidation .

Q. How can the purity and identity of this compound be validated post-synthesis?

  • Analytical Workflow :

HPLC/GC-MS : Confirm >95% purity using C18 columns (acetonitrile/water mobile phase).

NMR Spectroscopy : Key signals include:

  • ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm for nitro and bromo substituents), methylamino singlet (δ 3.0–3.2 ppm).
  • ¹³C NMR : Carboxylic acid carbonyl (δ 170–175 ppm), nitro group (δ 148–150 ppm).

Elemental Analysis : Match calculated vs. observed C, H, N, Br values (±0.4% tolerance) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the nitro and bromo groups?

  • Crystallization Strategy : Co-crystallize with pyridine derivatives to stabilize hydrogen bonds (O–H⋯N). Use methanol/water (3:1) at 4°C for slow crystal growth .
  • Data Collection/Refinement :

  • Diffractometer Settings : MoKα radiation (λ = 0.71073 Å), 98 K temperature to reduce thermal motion.
  • SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals. Target R1 < 0.05 using iterative cycles with anisotropic displacement parameters .
    • Ambiguity Resolution : Compare residual electron density maps (Δρ ±0.3 eÅ⁻³) to confirm nitro group orientation .

Q. What experimental and computational approaches can reconcile conflicting data between NMR (solution) and X-ray (solid-state) conformations?

  • Experimental :

  • Variable-Temperature NMR : Assess rotational barriers of the methylamino group (e.g., coalescence temperature analysis).
  • Solid-State NMR : Compare chemical shifts with X-ray-derived torsion angles .
    • Computational :
  • DFT Optimization : Use Gaussian with B3LYP/6-31G(d) to model solution vs. crystal environments.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) on conformational flexibility .

Q. How can researchers design bioactivity assays to evaluate this compound’s enzyme inhibition potential?

  • Assay Design :

Target Selection : Prioritize nitroreductases or bromodomain-containing proteins via docking (AutoDock Vina).

Kinetic Analysis : Use UV-Vis spectroscopy to monitor NADPH oxidation (λ = 340 nm) in nitroreductase assays.

IC50 Determination : Dose-response curves (0.1–100 µM) with positive controls (e.g., metronidazole for nitro groups) .

  • Data Interpretation : Compare with structurally similar compounds (e.g., 4-bromo-2-fluoro-5-nitrobenzoic acid) to establish SAR .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in observed vs. calculated spectroscopic data (e.g., unexpected NMR splitting)?

  • Root-Cause Analysis :

  • Dynamic Effects : Check for restricted rotation (e.g., methylamino group) causing non-equivalent protons.
  • Impurity Identification : Use HSQC/HMBC to trace unexpected signals to byproducts (e.g., dehalogenated species).
    • Mitigation : Repurify via preparative HPLC (ACN:water + 0.1% TFA) and reacquire data under standardized conditions .

Q. What strategies improve the accuracy of computational models for this compound’s reactivity in aqueous vs. nonpolar environments?

  • Solvent Modeling :

  • Explicit Solvent MD : Simulate water/DMSO using TIP3P forcefields.
  • COSMO-RS : Predict solvation free energy and pKa shifts (carboxylic acid group ≈ 2.5–3.0).
    • Validation : Compare computed vs. experimental LogP (e.g., shake-flask method) to refine forcefield parameters .

Application-Oriented Questions

Q. How can this compound serve as a precursor for photoaffinity probes in target identification studies?

  • Derivatization Protocol :

Azide Incorporation : Replace bromo with azide (NaN3, CuI catalysis).

Click Chemistry : React with alkyne-tagged proteins (CuAAC, 37°C, 2h).

  • Validation : Confirm labeling efficiency via SDS-PAGE with fluorescent tags .

Q. What crystallographic challenges arise from the compound’s nitro group, and how can they be mitigated?

  • Challenges :

  • Disorder : Nitro groups often exhibit rotational disorder.
  • Absorption : Bromine increases µ (absorption correction critical).
    • Solutions :
  • Multi-Component Refinement : Split nitro into two orientations with occupancy refinement.
  • SADABS Correction : Apply empirical absorption (Tmin/Tmax > 0.5) during data scaling .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid
Reactant of Route 2
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2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid

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